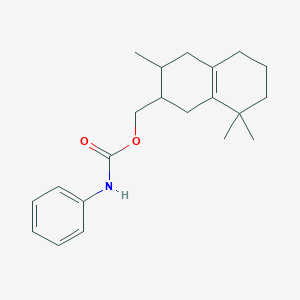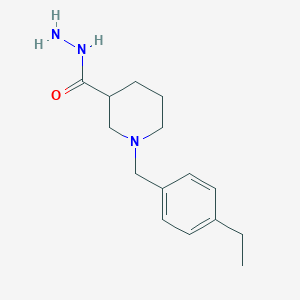![molecular formula C15H22FNO2 B3846576 4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)
4-[5-(2-fluorophenoxy)pentyl]morpholine
Descripción general
Descripción
4-[5-(2-fluorophenoxy)pentyl]morpholine, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. JWH-018 has gained popularity as a recreational drug due to its ability to mimic the effects of THC, the active compound in cannabis. However, its use has been linked to a number of adverse effects, including psychosis, seizures, and addiction.
Mecanismo De Acción
4-[5-(2-fluorophenoxy)pentyl]morpholine acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 4-[5-(2-fluorophenoxy)pentyl]morpholine, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
4-[5-(2-fluorophenoxy)pentyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, and can also cause nausea and vomiting. In addition, 4-[5-(2-fluorophenoxy)pentyl]morpholine has been shown to have neurotoxic effects, causing damage to neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(2-fluorophenoxy)pentyl]morpholine in lab experiments is its ability to mimic the effects of THC, the active compound in cannabis. This allows researchers to study the effects of synthetic cannabinoids on the CB1 receptor without the need for cannabis itself. However, one limitation of using 4-[5-(2-fluorophenoxy)pentyl]morpholine is its potential for adverse effects, such as neurotoxicity, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 4-[5-(2-fluorophenoxy)pentyl]morpholine and other synthetic cannabinoids. One area of research is the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body, including their potential for addiction and other adverse effects. Additionally, there is a need for further research on the mechanism of action of synthetic cannabinoids, and how they interact with the CB1 receptor and other receptors in the body.
Aplicaciones Científicas De Investigación
4-[5-(2-fluorophenoxy)pentyl]morpholine has been widely used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor, and its effects on the receptor have been studied extensively. 4-[5-(2-fluorophenoxy)pentyl]morpholine has also been used in animal studies to investigate its potential therapeutic effects, such as its ability to reduce pain and inflammation.
Propiedades
IUPAC Name |
4-[5-(2-fluorophenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRXIOUXFADDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)


![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)

![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)

![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846543.png)
![1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846557.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)
